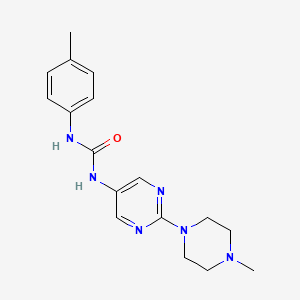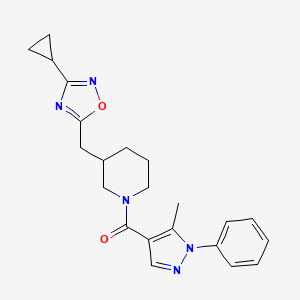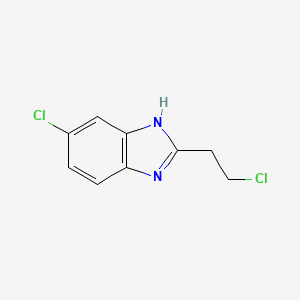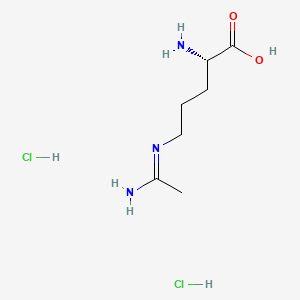
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(p-tolyl)urea, also known as MPPTU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MPPTU belongs to the class of urea derivatives and is known to have various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(p-tolyl)urea, such as those involving substituted quinazolines, has demonstrated significant antimicrobial properties. A study by Buha et al. (2012) synthesized a series of these derivatives and screened them for activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The findings indicated broad-spectrum antimicrobial activity, with some compounds being notably effective at low minimum inhibitory concentrations (MICs) (Buha et al., 2012).
Histamine H4 Receptor Ligands
In the realm of medicinal chemistry, Altenbach et al. (2008) conducted structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, as ligands for the histamine H4 receptor (H4R). The optimization efforts led to compounds with potent in vitro activity and demonstrated anti-inflammatory and antinociceptive effects in animal models, highlighting the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Cancer Research
The compound's derivatives have also been explored for their anticancer properties. A study by El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles and evaluated their antimicrobial and anticancer activities. The results revealed that some of these compounds exhibited significant activity against human cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7), suggesting their potential as leads for anticancer drug development (El-Sawy et al., 2013).
Alzheimer's Disease Research
In Alzheimer's disease research, Mohamed et al. (2011) designed and synthesized a novel class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. The study identified compounds that were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one compound showing promising inhibition of AChE-induced aggregation of Aβ fibrils. This dual inhibitory activity suggests a potential therapeutic approach for Alzheimer's disease, targeting multiple pathological pathways (Mohamed et al., 2011).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-13-3-5-14(6-4-13)20-17(24)21-15-11-18-16(19-12-15)23-9-7-22(2)8-10-23/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGSHSGPFFWFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)



![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)